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Compound of Interest

Compound Name:
2-(Chloromethyl)-5-

fluorothiophene

Cat. No.: B8020142 Get Quote

An In-depth Technical Guide to 2-
(Chloromethyl)-5-fluorothiophene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and reactivity of 2-(Chloromethyl)-5-fluorothiophene. The

information is intended to support research and development activities in medicinal chemistry,

agrochemicals, and material science.

Molecular Structure and Identification
2-(Chloromethyl)-5-fluorothiophene is a substituted thiophene, which is a five-membered

aromatic ring containing a sulfur atom.[1] The thiophene ring is substituted at the 2-position

with a chloromethyl group (-CH₂Cl) and at the 5-position with a fluorine atom (-F).[1] This

substitution pattern imparts specific chemical and physical properties to the molecule.[1]

The structure of 2-(Chloromethyl)-5-fluorothiophene can be unambiguously represented by

its SMILES (Simplified Molecular-Input Line-Entry System) notation.

Table 1: Molecular Identifiers for 2-(Chloromethyl)-5-fluorothiophene
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Identifier Value

IUPAC Name 2-(chloromethyl)-5-fluorothiophene

Molecular Formula C₅H₄ClFS

SMILES Notation FC1=CC=C(CCl)S1

Physicochemical Properties
The physicochemical properties of 2-(Chloromethyl)-5-fluorothiophene are summarized in

the table below. These properties are crucial for designing reaction conditions, purification

procedures, and for understanding the compound's behavior in various chemical and biological

systems.

Table 2: Physicochemical Data for 2-(Chloromethyl)-5-fluorothiophene

Property Value Source

Molecular Weight 150.60 g/mol [1]

Boiling Point 122–127°C (at 16 Torr) [1]

Density 1.50 g/cm³ [1]

Solubility

Slightly soluble in water;

readily soluble in chloroform

and methanol.

[1]

Topological Polar Surface Area

(TPSA)
0 Å² [1]

Number of Rotatable Bonds 1 [1]

Reactivity and Potential Applications
The reactivity of 2-(Chloromethyl)-5-fluorothiophene is primarily dictated by the chloromethyl

group, which is a good leaving group and thus susceptible to nucleophilic substitution. The

fluorinated thiophene core also influences the molecule's electronic properties and reactivity.
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Nucleophilic Substitution: The chloromethyl group serves as a primary site for nucleophilic

attack, allowing for the synthesis of a variety of derivatives such as thioethers and amines.

For instance, it can react with sodium ethoxide to yield 2-(ethoxymethyl)-5-fluorothiophene.

[1]

Cross-Coupling Reactions: The molecule can participate in palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling, with aryl boronic acids. This

enables the introduction of various aromatic groups at the chloromethyl position, which is a

valuable strategy in drug discovery.[1]

These reactive properties make 2-(Chloromethyl)-5-fluorothiophene a potentially useful

building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Reactivity of 2-(Chloromethyl)-5-fluorothiophene

2-(Chloromethyl)-5-fluorothiophene
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Reactivity of 2-(Chloromethyl)-5-fluorothiophene.

Synthesis
A specific, detailed experimental protocol for the synthesis of 2-(Chloromethyl)-5-
fluorothiophene is not readily available in peer-reviewed literature. However, a plausible
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synthetic route would involve the chloromethylation of 2-fluorothiophene. As a reference, a

general procedure for the chloromethylation of the parent compound, thiophene, is provided

below. It should be noted that the reaction conditions may require optimization for the

fluorinated analogue due to differences in reactivity.

Reference Experimental Protocol: Chloromethylation of Thiophene

This protocol is for the synthesis of 2-(chloromethyl)thiophene and is provided as a reference

for a related transformation.

Materials:

Thiophene

Concentrated hydrochloric acid

Paraformaldehyde or 37% formaldehyde solution

Hydrogen chloride gas

Anhydrous calcium chloride

Ether or other suitable organic solvent

Saturated sodium bicarbonate solution

Procedure:

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, and cooled in an ice-

salt bath, combine thiophene and concentrated hydrochloric acid.

With vigorous stirring, pass a steady stream of hydrogen chloride gas into the mixture while

maintaining a low temperature (typically below 5°C).

Slowly add a formaldehyde solution or paraformaldehyde to the reaction mixture, ensuring

the temperature remains low. The addition may take several hours.

After the addition is complete, continue stirring for a specified period.
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Extract the reaction mixture with an organic solvent like ether.

Combine the organic extracts and wash them sequentially with water and a saturated

sodium bicarbonate solution.

Dry the organic layer over an anhydrous drying agent, such as calcium chloride.

Remove the solvent by distillation.

Purify the crude product by vacuum distillation.

Caution: Chloromethylthiophenes are lachrymatory and potentially unstable. All procedures

should be carried out in a well-ventilated fume hood with appropriate personal protective

equipment.
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General Workflow for Synthesis and Purification
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General workflow for thiophene chloromethylation.
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Spectral Data
Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-
(Chloromethyl)-5-fluorothiophene are not readily available in the public domain. For

structural confirmation and purity assessment of a synthesized sample, it would be necessary

to acquire and interpret these spectra.

Signaling Pathways
There is no information available in the scientific literature regarding any signaling pathways

involving 2-(Chloromethyl)-5-fluorothiophene. As a reactive chemical intermediate, it is not

typically studied for its biological signaling properties.

Conclusion
2-(Chloromethyl)-5-fluorothiophene is a halogenated thiophene derivative with potential as a

versatile building block in organic synthesis. Its key features include a reactive chloromethyl

group amenable to nucleophilic substitution and cross-coupling reactions. While detailed

synthetic protocols and spectral data are not widely published, its structural similarity to other

chloromethylated thiophenes provides a basis for its synthesis and predicts its chemical

behavior. Further research into the synthesis and reactivity of this compound could open new

avenues for the development of novel pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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